3-[1,1'-Biphenyl]-3-yl-6-bromo-9-phenyl-9H-carbazole
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Overview
Description
3-[1,1’-Biphenyl]-3-yl-6-bromo-9-phenyl-9H-carbazole is an organic compound that belongs to the class of carbazole derivatives. Carbazoles are known for their diverse applications in organic electronics, pharmaceuticals, and as intermediates in organic synthesis. The unique structure of this compound, which includes a biphenyl group and a bromine atom, makes it an interesting subject for scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[1,1’-Biphenyl]-3-yl-6-bromo-9-phenyl-9H-carbazole typically involves a multi-step process. One common method is the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid with a halide in the presence of a palladium catalyst . The reaction conditions usually include a base such as potassium carbonate and a solvent like toluene or ethanol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
3-[1,1’-Biphenyl]-3-yl-6-bromo-9-phenyl-9H-carbazole can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution, while electrophilic substitution may involve reagents like bromine or chlorine.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes. Substitution reactions can introduce a wide range of functional groups, such as alkyl, aryl, or halogen groups.
Scientific Research Applications
3-[1,1’-Biphenyl]-3-yl-6-bromo-9-phenyl-9H-carbazole has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of biological pathways and interactions due to its unique structure.
Industry: The compound is used in the production of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Mechanism of Action
The mechanism of action of 3-[1,1’-Biphenyl]-3-yl-6-bromo-9-phenyl-9H-carbazole involves its interaction with specific molecular targets and pathways. In biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The exact mechanism can vary depending on the specific application and the biological context.
Comparison with Similar Compounds
Similar Compounds
1,1’-Biphenyl: A simpler biphenyl compound without the carbazole and bromine groups.
9-Phenyl-9H-carbazole: A carbazole derivative without the biphenyl and bromine groups.
6-Bromo-9-phenyl-9H-carbazole: A carbazole derivative with a bromine atom but without the biphenyl group.
Uniqueness
The uniqueness of 3-[1,1’-Biphenyl]-3-yl-6-bromo-9-phenyl-9H-carbazole lies in its combined structural features, which include a biphenyl group, a bromine atom, and a carbazole core. This combination imparts unique chemical and physical properties, making it valuable for various applications in research and industry.
Properties
Molecular Formula |
C30H20BrN |
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Molecular Weight |
474.4 g/mol |
IUPAC Name |
3-bromo-9-phenyl-6-(3-phenylphenyl)carbazole |
InChI |
InChI=1S/C30H20BrN/c31-25-15-17-30-28(20-25)27-19-24(14-16-29(27)32(30)26-12-5-2-6-13-26)23-11-7-10-22(18-23)21-8-3-1-4-9-21/h1-20H |
InChI Key |
YZPVDVJTUSBYEA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=CC=C2)C3=CC4=C(C=C3)N(C5=C4C=C(C=C5)Br)C6=CC=CC=C6 |
Origin of Product |
United States |
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